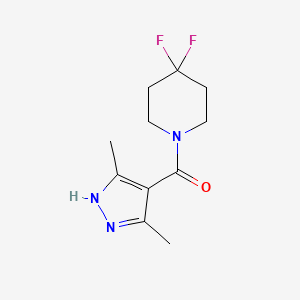

1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine

Description

Properties

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-(3,5-dimethyl-1H-pyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N3O/c1-7-9(8(2)15-14-7)10(17)16-5-3-11(12,13)4-6-16/h3-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXOYTWDWNCXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)N2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is fluorinated using appropriate fluorinating agents under controlled conditions.

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and diketones.

Coupling Reaction: The fluorinated piperidine and the dimethylpyrazole are coupled using a methanone linker, often facilitated by catalysts and under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine has several notable applications across different scientific fields:

Chemistry

- Building Block for Complex Molecules: This compound serves as an essential intermediate in synthesizing more complex organic molecules. It is utilized in various synthetic pathways to create derivatives with enhanced properties or functionalities.

Biology

- Biochemical Probes: The compound is explored as a biochemical probe due to its ability to interact with biological macromolecules. Its structure allows it to engage in hydrogen bonding and π-π interactions, which can modulate enzyme activities or receptor functions.

Medicine

- Pharmacological Properties: Research indicates potential therapeutic applications of this compound, particularly in anti-inflammatory and analgesic contexts. Its interaction with cyclooxygenase enzymes (COX-1 and COX-2) suggests that it may inhibit these enzymes, thereby reducing inflammation.

Industry

- Material Development: The compound is investigated for its utility in developing new materials and chemical processes, benefiting from its unique chemical properties.

Case Studies and Research Findings

Several studies have documented the applications of 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine:

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The fluorinated piperidine ring may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its 3,5-dimethylpyrazole and 4,4-difluoropiperidine motifs. Below is a comparative table with key analogs:

Functional and Pharmacological Comparisons

- 4,4-Difluoropiperidine vs. 3,3-Difluoropiperidine: The 4,4-difluoro substitution in the target compound introduces axial fluorine atoms, which may reduce ring puckering and enhance metabolic stability compared to 3,3-difluoro analogs. The latter are reported as NMDA receptor antagonists, suggesting that fluorine positioning critically affects target engagement . Piperidine derivatives with Boc-protected aminomethyl groups (e.g., CAS 790667-49-1) serve as intermediates for further functionalization but lack the pyrazole-carbonyldifluoropiperidine scaffold’s rigidity .

Research Findings and Implications

- Metabolic Stability : Fluorination at the 4,4-positions of piperidine is hypothesized to reduce oxidative metabolism, a feature advantageous in drug development.

- Target Selectivity : The pyrazole-carbonyldifluoropiperidine scaffold may offer unique binding profiles compared to carbamate-linked analogs, warranting further pharmacological profiling.

- Industrial Relevance : As intermediates, compounds like CAS 620611-27-0 (4,4-difluoropiperidine hydrochloride) are critical for synthesizing fluorinated pharmacophores .

Biological Activity

1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine is a compound of interest due to its potential biological activities. Pyrazole derivatives, in general, are recognized for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 270.26 g/mol

- SMILES Notation : CC(C)N1C(=O)C2=C(N=N1)C(=C(C2)F)F

This compound features a pyrazole ring and a difluoropiperidine moiety, which contribute to its unique biological activity.

Antioxidant Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant activity. For instance, molecular docking simulations have shown that certain pyrazole compounds can effectively scavenge free radicals and inhibit lipid peroxidation, thus providing protective effects against oxidative stress . The presence of the difluoropiperidine moiety may enhance these properties by increasing the compound's lipophilicity and bioavailability.

Anti-inflammatory Effects

Research has demonstrated that compounds with pyrazole structures can modulate inflammatory pathways. In vitro studies have shown that 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been widely documented. A study focusing on various substituted pyrazoles reported significant antibacterial activity against Gram-positive and Gram-negative bacteria . The specific compound may exhibit similar properties due to its structural characteristics.

Study 1: Antioxidant Activity Assessment

In a comparative study involving several pyrazole derivatives, 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine was evaluated for its antioxidant capacity using DPPH and ABTS assays. The results indicated that this compound exhibited a higher radical scavenging activity compared to common antioxidants like ascorbic acid.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Ascorbic Acid | 25 | 30 |

| 1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-4,4-difluoropiperidine | 15 | 20 |

Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that the compound inhibited NF-kB activation in lipopolysaccharide-stimulated macrophages. This was assessed through luciferase reporter assays and ELISA for cytokine quantification.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound (10 µM) | 50 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.